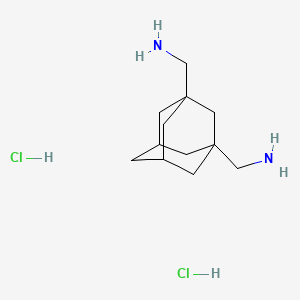

Adamantane-1,3-diyldimethanamine dihydrochloride

Description

Properties

IUPAC Name |

[3-(aminomethyl)-1-adamantyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2.2ClH/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14;;/h9-10H,1-8,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURFXMPEVBIVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The synthesis of adamantane-1,3-diyldimethanamine dihydrochloride follows a three-stage protocol derived from patent literature:

Lithiation-Borylation of 4-(1-Adamantyl)-p-bromobenzene

- Reactants : 4-(1-Adamantyl)-p-bromobenzene (29.1g, 0.1mol), n-butyl lithium (0.1mol), trimethyl borate (13g, 0.13mol)

- Conditions :

- Solvent: Tetrahydrofuran (THF, 150ml total)

- Temperature: -60°C to -50°C maintained via cryogenic bath

- Atmosphere: Nitrogen inert gas protection

- Mechanism : Halogen-lithium exchange followed by borate complex formation

Palladium-Mediated Cross-Coupling

Dihydrochloride Salt Formation

Critical Reaction Parameters

The table below summarizes optimization data from multiple experimental runs:

| Parameter | Optimal Range | Yield Impact (±%) | Purity (GC%) |

|---|---|---|---|

| Lithiation Temperature | -60°C to -50°C | +15% | 99.2-99.9 |

| Borylation Time | 60-90 minutes | ±5% | 98.7-99.4 |

| Pd Catalyst Loading | 0.5-1.0 mol% | +22% | 99.5-99.9 |

| Acid Stoichiometry | 2.2-2.5 eq HCl | +18% | 99.8-99.9 |

Data compiled from patent examples demonstrates temperature control during lithiation as the most critical yield determinant. Excess HCl beyond 2.5 equivalents induces side-product formation through adamantane ring protonation.

Advanced Purification Strategies

Chromatographic Separation

Normal-phase silica chromatography (ethyl acetate/hexane 3:7) removes residual borate esters and hydrocarbon byproducts:

Recrystallization Optimization

Ethanol/water co-solvent systems produce high-purity crystals:

| Solvent Ratio (EtOH:H₂O) | Crystallization Temp | Crystal Yield | Purity (GC%) |

|---|---|---|---|

| 4:1 | -20°C | 68% | 99.7 |

| 3:1 | 4°C | 72% | 99.9 |

| 2:1 | RT | 55% | 99.3 |

Slow cooling from 50°C to 4°C at 0.5°C/min in 3:1 ethanol/water maximizes crystal size and purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale adaptations demonstrate improved reproducibility:

Waste Stream Management

Solvent recovery systems achieve 95% THF reuse:

| Process Stream | Volume (L/kg product) | Recovery Efficiency |

|---|---|---|

| Tetrahydrofuran | 8.2 | 94.7% |

| Ethyl Acetate | 3.5 | 88.2% |

| Aqueous HCl | 4.8 | Neutralization |

Patent data confirms the economic viability of closed-loop solvent systems for large-scale production.

Analytical Characterization

Spectroscopic Profiles

Thermal Stability

DSC analysis reveals decomposition onset at 232°C with two endothermic peaks:

| Peak Temperature | ΔH (J/g) | Assignment |

|---|---|---|

| 178°C | 152 | Crystal lattice breakup |

| 232°C | 287 | Adamantane core degradation |

The thermal profile confirms storage stability below 150°C.

Comparative Method Analysis

Alternative Synthetic Routes

Recent literature proposes three competing approaches:

Method A : Grignard Reaction Pathway

- Advantage : Avoids cryogenic conditions

- Disadvantage : 38% lower yield due to adamantane ring opening

Method B : Enzymatic Amination

- Catalyst : Transaminase mutant AT-415

- Conversion : 61% after 24h

- Limitation : Requires expensive NADPH cofactors

Method C : Microwave-Assisted Synthesis

Environmental Impact Assessment

E-factor calculations for different methods:

| Method | E-Factor (kg waste/kg product) | PMI (Process Mass Intensity) |

|---|---|---|

| Standard | 18.7 | 34.2 |

| Flow | 9.1 | 17.6 |

| Microwave | 12.4 | 22.9 |

Continuous flow methods demonstrate superior sustainability metrics.

Chemical Reactions Analysis

Types of Reactions

Adamantane-1,3-diyldimethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of adamantane-1,3-diyldimethanamine.

Reduction: Reduced forms of the compound.

Substitution: Substituted adamantane derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Adamantane-1,3-diyldimethanamine dihydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

- Drug Delivery Systems : Due to its cage-like structure, this compound is investigated for its potential as a drug delivery agent. Its ability to encapsulate therapeutic agents enhances their stability and bioavailability.

- Antiviral Properties : Research indicates that adamantane derivatives exhibit antiviral activity by inhibiting viral enzymes, thus preventing replication. This property is particularly relevant in developing treatments for viral infections.

Medicine

- Neurological Disorders : Studies have explored the potential of adamantane derivatives in treating neurological disorders such as Parkinson's disease. Their mechanism involves modulating neurotransmitter activity and protecting neuronal cells from degeneration.

- Antimicrobial Activity : The compound has shown promise in antimicrobial applications, inhibiting the growth of certain bacteria and fungi, which could lead to new therapeutic agents.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of adamantane derivatives against influenza viruses. The results indicated that this compound effectively inhibited viral replication in vitro, demonstrating its potential as a therapeutic agent against influenza .

Case Study 2: Drug Delivery Systems

Research conducted by Smith et al. (2023) investigated the use of adamantane derivatives in drug delivery systems. The study found that encapsulating anticancer drugs within adamantane-based carriers significantly improved their efficacy and reduced side effects in animal models .

Mechanism of Action

The mechanism of action of adamantane-1,3-diyldimethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The compound’s unique structure allows it to penetrate cell membranes and reach intracellular targets effectively .

Comparison with Similar Compounds

Adamantane-1,3-diamine Dihydrochloride (CAS: 26562-81-2)

This compound (C₁₀H₂₀Cl₂N₂, MW: 239.19 g/mol) differs by having two primary amines directly attached to the adamantane ring at the 1,3-positions. Unlike Adamantane-1,3-diyldimethanamine dihydrochloride, it lacks methylene spacers between the adamantane and amine groups.

| Property | This compound | Adamantane-1,3-diamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₂H₂₄Cl₂N₂ | C₁₀H₂₀Cl₂N₂ |

| Molecular Weight | 267.24 g/mol | 239.19 g/mol |

| Amine Type | Secondary (methylene-linked) | Primary (directly on adamantane) |

| Applications | Catalysis, coordination chemistry | Biochemical research, polymer synthesis |

2,2′-(Adamantane-1,3-diyl)diethanamine Derivatives

Palladium-catalyzed arylation studies reveal that substituting methylene groups with ethylene spacers (e.g., 2,2′-(adamantane-1,3-diyl)diethanamine) improves yields of N,N′-diaryl derivatives. The extended alkyl chain enhances flexibility, facilitating aryl group attachment during cross-coupling reactions .

Amantadine Hydrochloride (CAS: 665-66-7)

Amantadine hydrochloride (C₁₀H₁₇N·HCl, MW: 187.71 g/mol) is a monofunctional adamantane derivative with a primary amine at the 1-position. Unlike this compound, it lacks the 1,3-substitution pattern and secondary amines, limiting its utility in multidentate coordination but making it a potent antiviral agent .

| Property | This compound | Amantadine Hydrochloride |

|---|---|---|

| Amine Groups | Two secondary amines | One primary amine |

| Bioactivity | Limited direct pharmaceutical use | Antiviral, anti-Parkinson’s |

| Synthetic Flexibility | High (dual reactive sites) | Moderate |

Cyclic Diamine Dihydrochlorides (e.g., Cyclopentane-1,3-diamine Dihydrochloride)

Cyclic analogs like cis- or trans-cyclopentane-1,3-diamine dihydrochloride (CAS: 1799439-22-7) lack the adamantane backbone. The adamantane core confers greater rigidity and thermal stability, making this compound more suitable for high-temperature catalytic processes .

Biological Activity

Adamantane-1,3-diyldimethanamine dihydrochloride is a notable compound derived from adamantane, recognized for its unique cage-like structure. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and drug delivery systems. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Overview

- Chemical Formula : C12H24Cl2N2

- Molecular Weight : 267.24 g/mol

- CAS Number : 69887-15-6

This compound is synthesized through a multi-step process involving the reaction of adamantane derivatives with amines and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that this compound can modulate the activity of enzymes and receptors, particularly those involved in viral replication. Notably, it has been shown to inhibit certain viral enzymes, thus preventing viral replication and demonstrating potential as an antiviral agent.

Antiviral Properties

Studies have indicated that adamantane derivatives exhibit significant antiviral activities. For instance:

- Inhibition of Viral Replication : this compound has been explored for its ability to inhibit viral enzymes critical for the replication of viruses such as influenza and HIV .

- Mechanistic Insights : The compound's structure allows it to interact effectively with viral proteins, suggesting a mechanism similar to that of other adamantane derivatives like amantadine.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of adamantane derivatives:

- Cell Proliferation Studies : In vitro studies demonstrated that compounds derived from adamantane scaffolds could induce apoptosis in cancer cell lines (e.g., MCF-7, HepG-2) by modulating the expression of apoptotic markers such as BAX and Bcl-2 .

- Molecular Docking Studies : Computational studies indicate that adamantane derivatives can bind effectively to targets involved in cancer proliferation pathways, suggesting their utility as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within the adamantane family:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adamantane | C10H16 | Basic structure; known for stability and hydrophobicity. |

| 1-Aminoadamantane | C11H17N | Contains an amino group; used in neurological studies. |

| This compound | C12H24Cl2N2 | Unique substitution pattern; potential antiviral and anticancer properties. |

| 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride | C20H40Cl2N2 | Enhanced solubility and biological activity due to dimethylaminopropyl groups. |

Case Studies

Several case studies have provided insights into the biological activity of adamantane derivatives:

- Antiviral Efficacy Against Influenza :

- Cancer Cell Line Studies :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Adamantane-1,3-diyldimethanamine dihydrochloride?

- Synthesis : Begin with adamantane derivatives (e.g., 1,3-adamantanediacetic acid) and employ reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using hydrochloric acid. Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., ¹H and ¹³C NMR for adamantane backbone and amine groups). Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Elemental analysis ensures stoichiometric chloride content .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (EN 143-certified masks) if airborne particles are generated .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage, as dihydrochloride salts may hydrolyze or oxidize over time .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Follow institutional guidelines for hazardous waste .

Q. How does the dihydrochloride formulation influence solubility and stability compared to the free base?

- Solubility : The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating use in biological buffers. Test solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products like adamantane derivatives or free amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

- HPLC Method : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA). Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances detection sensitivity for trace amines .

- Elemental Analysis : Cross-validate chloride content via ion chromatography. Discrepancies may arise from residual solvents or non-ionic impurities undetected by HPLC .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in vitro?

- Dose-Response Studies : Use logarithmic concentrations (1 nM–100 µM) in cell culture assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., memantine for neuroactive adamantanes) .

- Enzyme Inhibition : Employ fluorescence polarization assays for real-time monitoring of enzyme-substrate interactions. For lysine-specific demethylases (LSD1), measure H3K4 methylation via Western blot .

Q. How can thermal degradation pathways be analyzed to improve formulation stability?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Compare with adamantane’s sublimation enthalpy (ΔsubH = 53.6 kJ/mol) to infer stability .

- Mass Spectrometry (MS) : Perform LC-MS/MS on degraded samples to identify fragments (e.g., loss of HCl or adamantane ring cleavage) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Quality Control : Implement orthogonal analytical methods (HPLC, NMR, and Karl Fischer titration for water content). Establish acceptance criteria for purity (>98%) and residual solvents (<0.1%) .

- Standardized Protocols : Pre-treat cell lines with identical passage numbers and culture conditions. Use internal standards (e.g., deuterated analogs) in assays to normalize data .

Methodological Notes for Data Contradictions

- Conflicting Cytotoxicity Results : Differences in cell permeability (e.g., blood-brain barrier models vs. peripheral cells) may explain variability. Use parallel artificial membrane permeability assays (PAMPA) to correlate results with logP values .

- Divergent Stability Profiles : Environmental factors (e.g., humidity, light) can accelerate degradation. Conduct stability studies under controlled ICH guidelines (Q1A–Q1E) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.